molecular formula C16H17N3O2 B11838640 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11838640
M. Wt: 283.32 g/mol
InChI Key: DESJIRSQUXFUMB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of methoxy groups and dimethyl substitutions on the phenyl and pyrazolo[1,5-a]pyrimidine rings, respectively, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3,5-dimethoxybenzaldehyde with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, leading to the activation or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyridine
  • 2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]triazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. Additionally, the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine ring contribute to its stability and reactivity .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17N3O2/c1-10-5-11(2)19-16(17-10)9-15(18-19)12-6-13(20-3)8-14(7-12)21-4/h5-9H,1-4H3

InChI Key

DESJIRSQUXFUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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